N-[3-(methoxymethyl)phenyl]-N'-phenylurea
Overview
Description
N-[3-(methoxymethyl)phenyl]-N'-phenylurea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Science Applications
Phenylurea Herbicides in Soils :Phenylurea herbicides, which share a functional group similarity with N-[3-(methoxymethyl)phenyl]-N'-phenylurea, are widely used globally to control broadleaf weeds in cereal crops. These herbicides pose environmental concerns due to their persistence in soil and water, exceeding threshold concentrations imposed by legislation. The fate of these pollutants in the environment is crucial, with biodegradation playing a significant role in their natural attenuation in agricultural soils. Recent advances have highlighted the microbial aspects of phenylurea herbicides' degradation, including metabolic pathways and factors controlling their biodegradation (Hussain et al., 2015).
Pharmacological Applications
Anticancer Potential of Cinnamic Acid Derivatives :Cinnamic acid and its derivatives exhibit a wide range of therapeutic applications, including anticancer potentials. The chemical functionality of cinnamic acids allows for various synthetic modifications, leading to compounds with enhanced antitumor efficacy. Despite their rich medicinal tradition, the anticancer potentials of cinnamic acid derivatives have remained underutilized until recent decades. This review highlights the synthesis, biological evaluation, and therapeutic potential of various cinnamic acid derivatives in cancer research (De, Baltas, & Bedos-Belval, 2011).
Materials Science Applications
Polyhydroxyalkanoates (PHAs) for Medical Applications :PHAs are a group of biocompatible, completely biodegradable, and non-toxic polymers, making them suitable for various medical applications such as surgical sutures, scaffolds, grafts, heart valves, and drug delivery systems. The properties of PHAs can be tailored by varying the concentration of units in the copolymer and the substrate for production. This review provides an overview of PHAs used in medical applications, demonstrating their potential as sustainable materials in healthcare (Grigore et al., 2019).
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-11-12-6-5-9-14(10-12)17-15(18)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONPXLVWLQLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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